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transcription factor Sp3 - 148710-94-5

transcription factor Sp3

Catalog Number: EVT-1518236
CAS Number: 148710-94-5
Molecular Formula: C10H8ClN3O
Molecular Weight: 0
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Product Introduction

Overview

Transcription factor Sp3 is a crucial protein encoded by the SP3 gene in humans, located on chromosome 2. This protein is part of the specificity protein family, which includes other members such as Sp1 and Sp4. Transcription factor Sp3 plays a significant role in regulating gene expression by binding to specific DNA sequences known as GC and GT boxes found in the promoter regions of target genes. It can function as both an activator and a repressor of transcription, depending on its isoform and post-translational modifications .

Source

The SP3 gene is well-documented in various databases, including GeneCards, NCBI Gene, and UniProt. These sources provide extensive information regarding its genetic background, protein structure, and functional implications in cellular processes .

Classification

Transcription factor Sp3 belongs to the class of zinc finger transcription factors. It is characterized by its ability to bind DNA through zinc finger motifs, which facilitate interaction with specific nucleotide sequences. This classification places it within a broader category of transcription factors that regulate various biological processes, including cell growth, differentiation, and apoptosis .

Synthesis Analysis

Methods

The synthesis of transcription factor Sp3 involves several steps, starting from the transcription of the SP3 gene into messenger RNA (mRNA) in the nucleus. This mRNA is then translated into the Sp3 protein in the cytoplasm. The synthesis can be influenced by various factors such as cellular conditions and signaling pathways.

Technical Details

The SP3 gene undergoes alternative splicing, resulting in multiple isoforms of the Sp3 protein with distinct functional properties. Some isoforms may initiate translation from non-AUG start codons, adding complexity to its regulation . The use of different translation initiation sites contributes to the diversity of functions attributed to this transcription factor.

Molecular Structure Analysis

Structure

Transcription factor Sp3 possesses a multi-domain structure that includes zinc finger motifs essential for DNA binding. The protein typically contains several transactivation domains that facilitate its role in gene regulation. The structural configuration allows it to interact with various co-factors and other transcriptional machinery components .

Data

The UniProt database provides detailed information about the molecular weight and amino acid sequence of transcription factor Sp3. The protein consists of approximately 700 amino acids with a molecular weight around 75 kDa . Its structural integrity is crucial for its functionality as a transcriptional regulator.

Chemical Reactions Analysis

Reactions

Transcription factor Sp3 engages in several biochemical reactions primarily related to gene expression regulation. It can bind to promoter regions of target genes, either enhancing or repressing their transcription based on cellular context and modifications.

Technical Details

The binding affinity of transcription factor Sp3 to DNA is influenced by post-translational modifications such as phosphorylation and acetylation. These modifications can alter its interaction with co-regulators and chromatin remodeling complexes, thereby affecting gene expression outcomes .

Mechanism of Action

Process

The mechanism by which transcription factor Sp3 exerts its effects involves several steps:

  1. Binding: Transcription factor Sp3 binds to specific DNA sequences (GC and GT boxes) within promoter regions.
  2. Recruitment: It recruits additional transcriptional co-activators or co-repressors depending on the context.
  3. Regulation: Through these interactions, it modulates the assembly of the transcriptional machinery at target genes.

Data

Physical and Chemical Properties Analysis

Physical Properties

Transcription factor Sp3 is predominantly located in the nucleus, where it performs its function as a transcriptional regulator. Its solubility and stability are influenced by its structural domains and post-translational modifications.

Chemical Properties

The chemical properties of transcription factor Sp3 include its ability to form complexes with other proteins and nucleic acids. Its interactions are primarily mediated through non-covalent bonds such as hydrogen bonds and ionic interactions, which are essential for its binding affinity to DNA .

Applications

Scientific Uses

Transcription factor Sp3 has significant implications in various scientific fields:

  • Cancer Research: Due to its role in regulating genes associated with cell cycle control and apoptosis, it is considered a potential target for cancer therapies.
  • Developmental Biology: It influences processes related to cell differentiation and development.
  • Gene Therapy: Understanding its regulatory mechanisms may aid in designing strategies for gene therapy applications aimed at correcting dysregulated gene expression .
Molecular Characterization of Transcription Factor Sp3

Genomic Organization and Evolutionary Conservation

The human SP3 gene is located on chromosome 2q31.1, spanning approximately 65 kb of genomic DNA. It comprises seven exons and six introns, with the promoter region containing a large CpG island indicative of regulatory significance [1] [2] [7]. A notable evolutionary feature is the presence of a processed pseudogene (ψSp3) on chromosome 13, spanning ~4.0 kb. This pseudogene arises from retrotransposition of SP3 mRNA and lacks functional promoter elements, rendering it transcriptionally inactive [1]. Comparative genomic analyses reveal high conservation of Sp3 across vertebrates, particularly within the zinc finger DNA-binding domain. The Drosophila Sp3 homolog (Buttonhead) shares functional similarities, underscoring its ancient evolutionary role in development and gene regulation [6] [10].

Table 1: Genomic Features of Human SP3

FeatureDetail
Chromosomal Location2q31.1
Genomic Span~65 kb
Exon Count7
5' CpG IslandPresent
Processed PseudogeneChromosome 13 (ψSp3, ~4.0 kb)
Predominant Transcripts4.0 kb, 6.0 kb, 2.5 kb (Northern Blot)

Structural Domains: Zinc Finger Motifs and Transactivation Regions

Sp3 belongs to the Sp/KLF family of transcription factors, characterized by a C-terminal DNA-binding domain (DBD) composed of three conserved C₂H₂-type zinc fingers. This domain shares >90% sequence homology with Sp1 and binds GC-box (GGGCGG) and GT-box (GTTTGG) regulatory elements with high affinity [1] [4] [8]. The N-terminal region contains two glutamine-rich transactivation domains (TADs), which exhibit 35% identity with Sp1's TADs but confer distinct functional properties [3] [8]. Unlike Sp1, Sp3 possesses an inhibitory domain between its second TAD and DBD, which modulates transcriptional activity [4] [8]. A critical post-translational modification site is lysine 551 (K551), where SUMOylation occurs, converting Sp3 into a potent transcriptional repressor by recruiting heterochromatin-inducing complexes (e.g., HP1, SETDB1) [8].

Table 2: Functional Domains of Sp3 vs. Sp1

DomainSp3Sp1
Zinc Finger DBD3 C₂H₂ fingers (binds GC/GT boxes)Identical structure
Transactivation Domains2 glutamine-rich regions (bifunctional)2 glutamine-rich regions (activator)
Inhibitory DomainPresent (repression function)Absent
SUMOylation SiteK551 (essential for repression)Not reported
Multimerization DomainAbsentC-terminal D domain (synergy)

Isoforms and Alternative Translation Initiation Mechanisms

Sp3 exhibits complex isoform diversity driven by alternative translation initiation. Four primary isoforms are generated from distinct start codons:

  • Full-length (116 kDa): Initiates at AUG₁, containing both TADs and the DBD.
  • Short isoform (80 kDa): Starts at AUG₃₇, lacking the first TAD.
  • Minor isoforms (78 kDa, 60 kDa): Initiate at internal AUG₈₅₆ and AUG₉₀₇ sites, respectively, losing most regulatory domains [3] [7].

Notably, one transcript variant initiates translation from a non-AUG codon (AUA), producing an N-terminally truncated protein [2] [7]. Additionally, alternative splicing of exon 3 generates transcript variants, each harboring 3–5 potential translation start sites [1]. The long isoforms (116 kDa and 80 kDa) exhibit context-dependent transactivation, while shorter isoforms (78 kDa and 60 kDa) are transcriptionally inert. All isoforms undergo SUMOylation at K551, modulating their functional output [3] [8].

Table 3: Sp3 Isoforms and Functional Properties

IsoformMolecular WeightStart SiteDomains RetainedFunction
Sp3-L1116 kDaAUG₁Full TADs + DBDBifunctional (activator/repressor)
Sp3-L280 kDaAUG₃₇One TAD + DBDWeak activator
Sp3-M178 kDaAUG₈₅₆Partial TAD + DBDInactive
Sp3-M260 kDaAUG₉₀₇DBD onlyInactive

DNA-Binding Specificity: GC/GT-Box Recognition

Sp3 binds DNA with sequence specificity identical to Sp1, targeting GC-rich (GGGCGG) and GT-box (GTTTGG) motifs in promoter regions. However, its functional outcome depends on promoter architecture [4] [8]. Key binding characteristics include:

  • Monomeric binding: Sp3 binds single sites as a monomer with affinity comparable to Sp1.
  • Multimeric stabilization: On promoters with adjacent Sp-sites (e.g., SV40 early promoter), Sp3 forms slower-migrating complexes that are 3–5 times more stable than Sp1–DNA complexes. This stability allows Sp3 to displace Sp1 from multimeric sites [4].
  • Promoter-dependent repression: Sp3 represses transcription on promoters with multiple Sp-sites (e.g., DHFR, HIV-1 LTR) by blocking Sp1-mediated synergistic transactivation. In contrast, it activates promoters with single Sp-sites (e.g., PDGF-B, p21) [4] [8]. SUMOylation at K551 enhances Sp3's repressive function by facilitating recruitment of chromatin-modifying complexes, including histone deacetylases (HDACs) and histone methyltransferases (e.g., SETDB1, SUV4-20H), leading to heterochromatic marks like H3K9me3 and H4K20me3 [8].

Properties

CAS Number

148710-94-5

Product Name

transcription factor Sp3

Molecular Formula

C10H8ClN3O

Synonyms

transcription factor Sp3

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